molecular formula C16H13F3N2O2 B2864844 3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one CAS No. 1246041-20-2

3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one

Cat. No.: B2864844
CAS No.: 1246041-20-2
M. Wt: 322.287
InChI Key: SSPLHBMUYGJYBI-UHFFFAOYSA-N
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Description

3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of an indolin-2-one core, an amino group at the 3-position, and a 4-(trifluoromethoxy)benzyl group attached to the nitrogen atom.

Properties

IUPAC Name

3-amino-1-[[4-(trifluoromethoxy)phenyl]methyl]-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2/c17-16(18,19)23-11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)14(20)15(21)22/h1-8,14H,9,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPLHBMUYGJYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one typically involves the following steps:

    Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under acidic conditions.

    Introduction of the Amino Group: The amino group at the 3-position can be introduced via a reduction reaction, often using a reducing agent like lithium aluminum hydride.

    Attachment of the 4-(trifluoromethoxy)benzyl Group: The final step involves the alkylation of the nitrogen atom with 4-(trifluoromethoxy)benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The indolin-2-one core can be reduced to form indoline derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of indoline derivatives.

    Substitution: Formation of various substituted indolin-2-one derivatives.

Scientific Research Applications

3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one is a chemical compound that combines an indole framework with a trifluoromethoxybenzyl substituent. It has a molecular formula of C16H11N2O2F3 and a molecular weight of approximately 348.29 g/mol. The presence of the trifluoromethoxy group contributes to the compound's lipophilicity and may enhance its metabolic stability and bioavailability.

Potential Applications

This compound is a versatile intermediate in organic synthesis and has potential applications in medicinal chemistry. Indole derivatives, including this compound, have been studied for their biological activities, making them potentially useful as scaffolds for developing new drugs. The specific biological activity of this compound would require empirical testing against relevant biological targets. Studies on the interactions of this compound with biological macromolecules (such as proteins or nucleic acids) would provide insights into its mechanism of action, and are crucial for understanding how this compound may exert its biological effects.

Role in Medicinal Chemistry

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-benzylindolin-2-one: Lacks the trifluoromethoxy group, which may result in different biological activities.

    3-Amino-1-(4-methoxybenzyl)indolin-2-one: Contains a methoxy group instead of a trifluoromethoxy group, which can affect its chemical reactivity and biological properties.

Uniqueness

3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one is unique due to the presence of the trifluoromethoxy group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one is a compound belonging to the indole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of indole derivatives with appropriate aldehydes or amines. Recent methodologies have employed copper- and ligand-free Sonogashira cross-coupling reactions to facilitate the formation of various indole derivatives, including this compound, emphasizing its accessibility for further biological evaluation .

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. A study utilizing MTT assays demonstrated that compounds derived from indole structures, including this specific derivative, showed IC50 values below 10 µM against HT-29 (human colon adenocarcinoma) and MCF-7 (human breast adenocarcinoma) cell lines. This suggests a strong potential for anticancer activity .

The biological activity of this compound may be attributed to its ability to inhibit specific protein kinases involved in cancer progression. In particular, indole derivatives have been shown to modulate Src family tyrosine kinases (SFKs), which play a crucial role in cell signaling pathways associated with tumor growth and metastasis. Compounds exhibiting such inhibitory activity are valuable in developing targeted cancer therapies .

Structure-Activity Relationship (SAR)

The introduction of trifluoromethoxy substituents has been associated with enhanced biological activity. The presence of electron-withdrawing groups like trifluoromethoxy can influence the electronic properties of the molecule, thereby affecting its interaction with biological targets. SAR studies suggest that modifications at the benzyl position may lead to variations in potency and selectivity against different cancer cell lines .

Comparative Biological Activity Table

Compound NameStructureIC50 (µM)Target Cell Line
This compoundStructure<10HT-29, MCF-7
(Z)-3-(4`-dimethylaminobenzylidene)-1,3-dihydro-indolin-2-thionStructure21.91HT-29
(Z)-3-(2,6-dichlorobenzylidene)-1,3-dihydro-indolin-2-thionStructure21.20MCF-7

Case Studies and Research Findings

Several studies have explored the efficacy of indole derivatives similar to this compound:

  • Cytotoxicity Evaluation : A study evaluated a series of substituted indole derivatives for their cytotoxic effects on cancer cell lines. The findings indicated that compounds with similar structural motifs exhibited significant cytotoxicity, supporting the potential of this compound as an anticancer agent .
  • Inhibition Studies : Compounds with indole structures have been tested for their ability to inhibit specific kinases associated with cancer progression. The results indicated that certain derivatives could effectively inhibit SFKs, which are often overexpressed in various cancers .
  • Pharmacological Profiles : Further investigations into the pharmacological profiles of these compounds revealed favorable properties such as low cytotoxicity towards normal cells while maintaining potent activity against cancerous cells, highlighting their therapeutic potential .

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